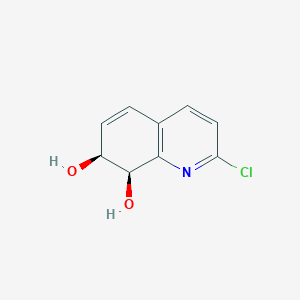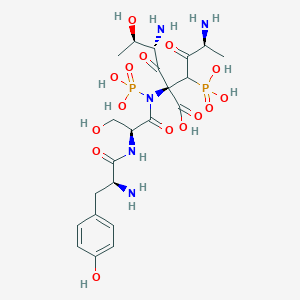
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine, also known as MMDA, is a xanthine derivative that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mécanisme D'action
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine's mechanism of action involves its ability to bind to the A2A adenosine receptor and block its activation. This results in increased dopamine release, which has been linked to the compound's psychoactive effects. This compound has also been found to have affinity for other adenosine receptor subtypes, as well as other neurotransmitter systems.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, this compound has been found to increase the release of other neurotransmitters such as serotonin and norepinephrine. It has also been found to have anti-inflammatory effects and to inhibit platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine's selectivity for the A2A adenosine receptor makes it a useful tool for studying this receptor system. However, its psychoactive effects and potential for abuse make it unsuitable for use in human studies. Additionally, its limited solubility and stability can make it difficult to work with in the lab.
Orientations Futures
Future research on (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine could focus on its potential as a therapeutic agent for neurological disorders, as well as its potential as a tool for studying the adenosine receptor system. Other areas of interest could include exploring its effects on other neurotransmitter systems, investigating its anti-inflammatory effects, and developing more stable and soluble analogs for use in the lab.
Méthodes De Synthèse
The synthesis of (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine involves the reaction of 1,3-dipropylxanthine with 3,4-methylenedioxyphenylacetonitrile in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield this compound. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the adenosine receptor system. This compound has been found to be a potent and selective antagonist of the A2A adenosine receptor, which has implications for the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Numéro CAS |
151539-62-7 |
|---|---|
Formule moléculaire |
C21H24N4O4 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C21H24N4O4/c1-4-10-24-19-18(20(26)25(11-5-2)21(24)27)23(3)17(22-19)9-7-14-6-8-15-16(12-14)29-13-28-15/h6-9,12H,4-5,10-11,13H2,1-3H3/b9-7+ |
Clé InChI |
WFCADBVZUZQONR-VQHVLOKHSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCO4)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C |
Synonymes |
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)
![2-(4-chlorophenyl)-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B234235.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B234270.png)









